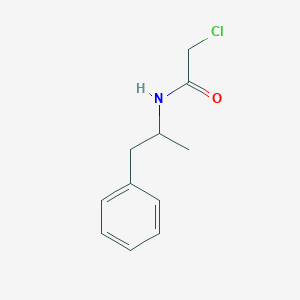
2-chloro-N-(1-phenylpropan-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(1-phenylpropan-2-yl)acetamide is an organic compound with a molecular formula of C11H14ClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-chloro-N-(1-phenylpropan-2-yl) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-phenylpropan-2-yl)acetamide typically involves the reaction of 2-chloroacetamide with 1-phenylpropan-2-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-chloro-N-(1-phenylpropan-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides, which may have different chemical properties and applications.
Reduction Reactions: Reduction of the compound can lead to the formation of amines and other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out at elevated temperatures (60-80°C).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. These reactions are usually performed under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used. These reactions are typically carried out under anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
Substitution Reactions: Products include various substituted acetamides, depending on the nucleophile used.
Oxidation Reactions: Products include oxides and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
科学研究应用
2-chloro-N-(1-phenylpropan-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially important compounds.
相似化合物的比较
Similar Compounds
2-chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide: This compound is similar in structure but has a methyl group instead of a phenyl group.
2-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)acetamide: This compound has a hydroxyl group instead of a chlorine atom.
Uniqueness
2-chloro-N-(1-phenylpropan-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C11H14ClNO |
|---|---|
分子量 |
211.69 g/mol |
IUPAC 名称 |
2-chloro-N-(1-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C11H14ClNO/c1-9(13-11(14)8-12)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) |
InChI 键 |
BQURWSQFLNICED-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=CC=C1)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-7-carboxylate](/img/structure/B12111173.png)
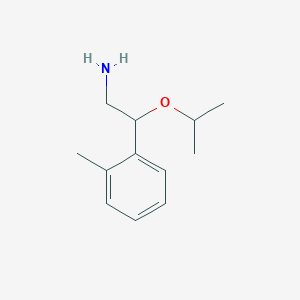
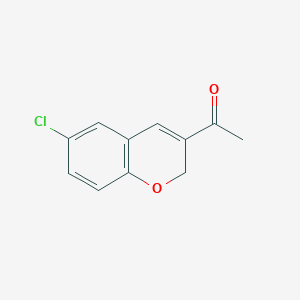
![Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]-](/img/structure/B12111192.png)





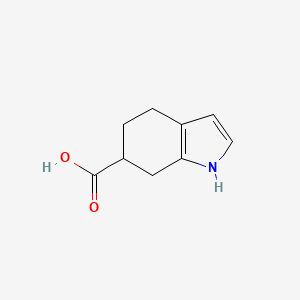
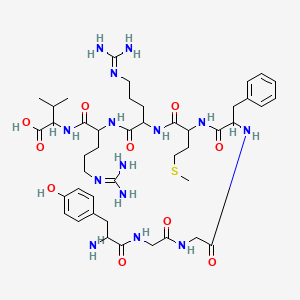
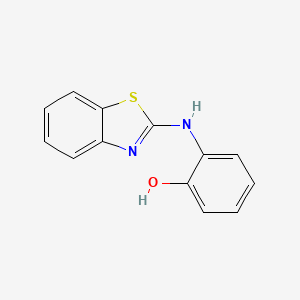

![2-Furoic acid,5-[(isopentyloxy)methyl]-](/img/structure/B12111255.png)
